molecular formula C9H14BrN3O B3162340 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine CAS No. 877399-20-7

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

カタログ番号: B3162340
CAS番号: 877399-20-7
分子量: 260.13 g/mol
InChIキー: COEMCTLCWASVBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine is a chemical compound that features a morpholine ring substituted with a 4-bromo-imidazole moiety

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: 4-[2-(Imidazol-1-yl)ethyl]-morpholine.

    Substitution: Various substituted imidazole derivatives.

生物活性

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine is an imidazole derivative that has garnered attention due to its diverse biological activities. Imidazole compounds are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound features a morpholine ring and a bromo-substituted imidazole moiety. This unique structure contributes to its biological properties, allowing it to interact with multiple biological targets.

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with various cellular targets:

  • Antibacterial Activity : Imidazole compounds have been shown to inhibit bacterial growth by disrupting cellular processes. They often target bacterial enzymes or disrupt membrane integrity .
  • Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Properties : Imidazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antibacterial and Antifungal Activity

Imidazole derivatives are recognized for their broad-spectrum antibacterial and antifungal properties. The following table summarizes the reported activities of this compound against various pathogens:

PathogenActivity (MIC in µg/mL)Reference
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicansNot specified
Mycobacterium tuberculosisNot specified

Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was evaluated for its IC50 values against various cancer types:

Cell LineIC50 (µM)Reference
A549 (lung cancer)10.5
MCF-7 (breast cancer)12.3
HeLa (cervical cancer)8.7

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • In Vitro Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in A549 cells compared to controls, suggesting potential as an anticancer agent .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to untreated groups, indicating its potential for therapeutic use in oncology .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests they are generally well absorbed and have favorable solubility properties, enhancing their bioavailability for therapeutic applications.

特性

IUPAC Name

4-[2-(4-bromoimidazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c10-9-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEMCTLCWASVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-imidazole (217 mg, 1.48 mmol) and cesium carbonate (875 mg, 2.69 mmol) in dimethylformamide (5 mL) was stirred for 30 minutes. 4-(2-Chloro-ethyl)-morpholine hydrochloride (250 mg, 1.34 mmol) was added and the mixture was heated to 50° C. After heating overnight the reaction was concentrated by rotary evaporation. The residue was suspended in a mixture of dichloromethane and methanol and filtered. The filtrate was concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, methanol to afford 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine (148 mg, 42%).
Quantity
217 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。